molecular formula C11H15ClF3N B8214671 2-[4-(Trifluoromethyl)phenyl]butan-1-amine hydrochloride

2-[4-(Trifluoromethyl)phenyl]butan-1-amine hydrochloride

Cat. No.: B8214671
M. Wt: 253.69 g/mol
InChI Key: QROQEHJFXLKRCC-UHFFFAOYSA-N
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Description

2-[4-(Trifluoromethyl)phenyl]butan-1-amine hydrochloride is a chemical compound known for its unique structural features, which include a trifluoromethyl group attached to a phenyl ring. This compound is of significant interest in various fields, including pharmaceuticals and organic chemistry, due to its potential biological activities and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[4-(Trifluoromethyl)phenyl]butan-1-amine hydrochloride typically involves multiple stepsThis is followed by the formation of the amine group through reductive amination or other suitable amination reactions .

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and pressures to facilitate the desired chemical transformations efficiently .

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, leading to the formation of corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the amine group to other functional groups, such as alcohols or hydrocarbons.

    Substitution: The trifluoromethyl group can participate in substitution reactions, where it is replaced by other functional groups under specific conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens or nucleophiles can facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or hydrocarbons .

Scientific Research Applications

2-[4-(Trifluoromethyl)phenyl]butan-1-amine hydrochloride has diverse applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including its effects on various biological pathways.

    Medicine: Research explores its potential as a pharmaceutical agent due to its unique structural features.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-[4-(Trifluoromethyl)phenyl]butan-1-amine hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain receptors or enzymes, thereby modulating their activity. This can lead to various biological effects, depending on the specific targets and pathways involved .

Comparison with Similar Compounds

    Fluoxetine: Known for its antidepressant properties, fluoxetine also contains a trifluoromethyl group.

    Mefloquine: An antimalarial drug with a similar trifluoromethyl group.

    Celecoxib: An anti-inflammatory drug that includes a trifluoromethyl group.

Uniqueness: 2-[4-(Trifluoromethyl)phenyl]butan-1-amine hydrochloride is unique due to its specific structural arrangement, which can result in distinct biological activities and chemical properties compared to other trifluoromethyl-containing compounds .

Properties

IUPAC Name

2-[4-(trifluoromethyl)phenyl]butan-1-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14F3N.ClH/c1-2-8(7-15)9-3-5-10(6-4-9)11(12,13)14;/h3-6,8H,2,7,15H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QROQEHJFXLKRCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CN)C1=CC=C(C=C1)C(F)(F)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClF3N
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.69 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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